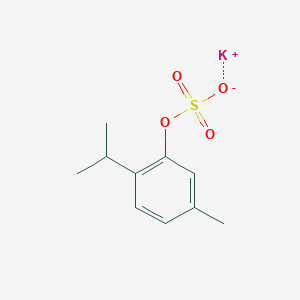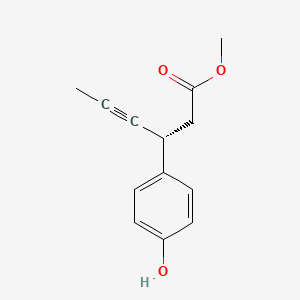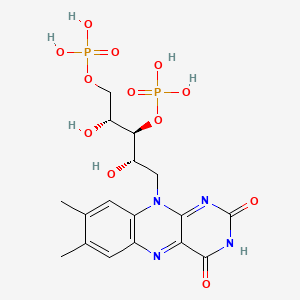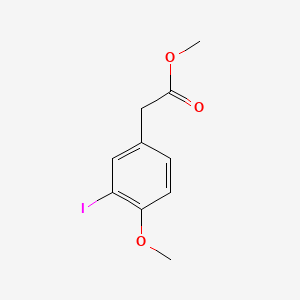
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Loxoprofen Alcohol is a metabolite of loxoprofen . Loxoprofen is a non-selective nonsteroidal anti-inflammatory drug (NSAID) that has been effective in reducing atherosclerosis in mice by reducing inflammation . It becomes active after metabolism in the body and inhibits the activation of cyclooxygenase .
Synthesis Analysis
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol form by carbonyl reductase in the liver . This process also results in a cis-alcohol metabolite, though this isomer carries little pharmacological activity . The parent drug has also been observed to undergo oxidation via CYP3A4/5 to two hydroxylated metabolites .Molecular Structure Analysis
The molecular weight of 4-Hydroxy Loxoprofen Alcohol is 264.32 and its molecular formula is C15H20O4 . It is a metabolite of loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID) .Chemical Reactions Analysis
Loxoprofen is unstable under both hydrolytic and oxidative conditions . It undergoes hydrolytic degradation under alkaline conditions and oxidative degradation using hydrogen peroxide . The possible degradation products have been structurally elucidated using infrared and mass spectrometry analyses .Mecanismo De Acción
Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity. It is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase . Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Hydroxy Loxoprofen Alcohol can be achieved by the conversion of Loxoprofen to its alcohol derivative through a series of reactions.", "Starting Materials": [ "Loxoprofen", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate" ], "Reaction": [ "Loxoprofen is dissolved in methanol and sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "The excess sodium borohydride is decomposed by adding hydrochloric acid dropwise until the pH of the solution reaches around 2.", "The mixture is then filtered to remove the precipitate and the filtrate is evaporated under reduced pressure.", "The residue is dissolved in water and the pH is adjusted to around 10 using sodium hydroxide.", "The resulting solution is extracted with ethyl acetate and the organic layer is separated.", "The organic layer is dried over anhydrous sodium sulfate and evaporated to give the desired product, 4-Hydroxy Loxoprofen Alcohol." ] } | |
Número CAS |
88378-22-7 |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.321 |
Nombre IUPAC |
2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19) |
Clave InChI |
COCTZXJHZDMRKU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O |
Sinónimos |
2-(4-((2,4-Dihydroxycyclopentyl)methyl)phenyl)propanoic Acid; 4-[(2,4-Dihydroxycyclopentyl)methyl]-α-methylbenzeneacetic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)
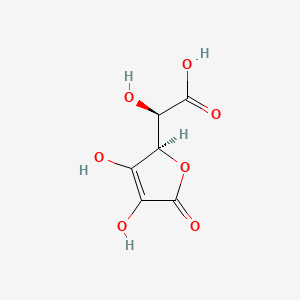
![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
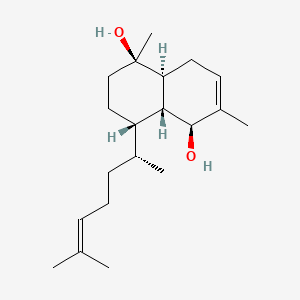
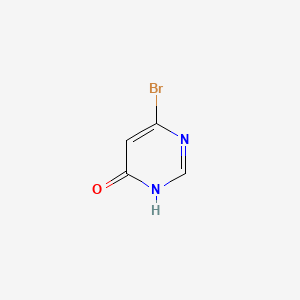
![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
